Cas no 219712-63-7 (methyl 2-(2-chloro-5-nitrophenyl)acetate)
methyl 2-(2-chloro-5-nitrophenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(2-chloro-5-nitrophenyl)acetate
- C90806
- 219712-63-7
- Methyl 2-chloro-5-nitrophenylacetate
- DA-33256
- MFCD18399014
- SCHEMBL14439930
-
- Inchi: 1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3
- InChI Key: NMTXRGYKJNMEFK-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1CC(=O)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 229.0141854Da
- Monoisotopic Mass: 229.0141854Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 72.1Ų
methyl 2-(2-chloro-5-nitrophenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB575246-250mg |
Methyl 2-chloro-5-nitrophenylacetate; . |
219712-63-7 | 250mg |
€273.30 | 2024-08-02 | ||
| abcr | AB575246-1g |
Methyl 2-chloro-5-nitrophenylacetate; . |
219712-63-7 | 1g |
€608.50 | 2024-08-02 | ||
| 1PlusChem | 1P024XOF-250mg |
METHYL 2-CHLORO-5-NITROPHENYLACETATE |
219712-63-7 | 95% | 250mg |
$190.00 | 2023-12-18 | |
| 1PlusChem | 1P024XOF-1g |
METHYL 2-CHLORO-5-NITROPHENYLACETATE |
219712-63-7 | 95% | 1g |
$437.00 | 2023-12-18 | |
| 1PlusChem | 1P024XOF-5g |
METHYL 2-CHLORO-5-NITROPHENYLACETATE |
219712-63-7 | 95% | 5g |
$1124.00 | 2023-12-18 |
methyl 2-(2-chloro-5-nitrophenyl)acetate Suppliers
methyl 2-(2-chloro-5-nitrophenyl)acetate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on methyl 2-(2-chloro-5-nitrophenyl)acetate
Methyl 2-(2-Chloro-5-Nitrophenyl)acetate (CAS No. 219712-63-7): An Overview and Recent Advances
Methyl 2-(2-chloro-5-nitrophenyl)acetate (CAS No. 219712-63-7) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its unique chemical structure, has attracted considerable attention due to its potential in various synthetic pathways and its role in the development of novel drugs and functional materials.
The chemical structure of methyl 2-(2-chloro-5-nitrophenyl)acetate consists of a methyl ester group attached to an acetic acid derivative, which is further substituted with a 2-chloro-5-nitrophenyl moiety. This combination of functional groups imparts the compound with distinct reactivity and physical properties, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of methyl 2-(2-chloro-5-nitrophenyl)acetate in the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of anti-inflammatory agents. The nitro group in the phenyl ring can be reduced to an amino group, which can then be further modified to introduce various functional groups, leading to the development of novel therapeutic agents.
In the field of agrochemicals, methyl 2-(2-chloro-5-nitrophenyl)acetate has shown promise as a precursor for herbicides and fungicides. Its ability to undergo selective transformations makes it an attractive candidate for the design of environmentally friendly agrochemicals. A recent publication in the Pest Management Science journal reported that derivatives of this compound exhibit high efficacy against a range of plant pathogens, while maintaining low toxicity to non-target organisms.
The physical properties of methyl 2-(2-chloro-5-nitrophenyl)acetate, such as its solubility and stability, are crucial for its applications in both pharmaceutical and agrochemical formulations. Researchers have found that the compound is stable under standard laboratory conditions and can be stored for extended periods without significant degradation. This stability is particularly important for large-scale production and long-term storage.
In materials science, methyl 2-(2-chloro-5-nitrophenyl)acetate has been explored for its potential in the synthesis of functional polymers and coatings. The presence of reactive functional groups allows for the formation of covalent bonds with various monomers, leading to the development of polymers with tailored properties. A study published in the Journal of Polymer Science: Part A: Polymer Chemistry reported that polymers derived from this compound exhibit excellent thermal stability and mechanical strength, making them suitable for use in high-performance applications.
The synthetic methods for producing methyl 2-(2-chloro-5-nitrophenyl)acetate have been extensively studied and optimized. Common approaches include nucleophilic substitution reactions and coupling reactions involving organometallic reagents. These methods have been refined to achieve high yields and purity, ensuring that the compound meets the stringent quality standards required for pharmaceutical and industrial applications.
Safety considerations are paramount when handling methyl 2-(2-chloro-5-nitrophenyl)acetate. While it is not classified as a hazardous material, proper handling procedures should be followed to ensure worker safety and environmental protection. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling, and adequate ventilation should be provided in laboratory settings.
In conclusion, methyl 2-(2-chloro-5-nitrophenyl)acetate (CAS No. 219712-63-7) is a multifaceted compound with broad applications across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an essential building block in the synthesis of bioactive molecules, agrochemicals, and functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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